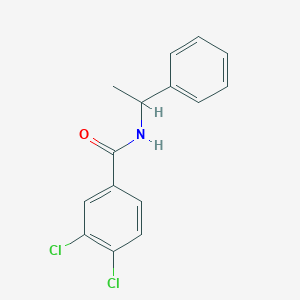

3,4-dichloro-N-(1-phenylethyl)benzamide

Description

Properties

Molecular Formula |

C15H13Cl2NO |

|---|---|

Molecular Weight |

294.2g/mol |

IUPAC Name |

3,4-dichloro-N-(1-phenylethyl)benzamide |

InChI |

InChI=1S/C15H13Cl2NO/c1-10(11-5-3-2-4-6-11)18-15(19)12-7-8-13(16)14(17)9-12/h2-10H,1H3,(H,18,19) |

InChI Key |

SWJAFDVZDOXLGW-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Pharmacological Profiles

Key structural analogs and their properties are summarized below:

Notes:

- AH-7921 and U-47700 share the 3,4-dichlorobenzamide core but differ in amine substituents. AH-7921’s cyclohexylmethyl dimethylamino group enhances μ-opioid receptor binding, leading to euphoric effects and addiction . U-47700’s dimethylamino cyclohexyl group correlates with higher potency but severe respiratory depression .

- 3,4-Dichloro-N-(3-chlorophenyl)benzamide lacks psychoactive reports but shares physicochemical properties (e.g., lipophilicity) with the target compound .

Abuse Potential and Regulatory Status

- AH-7921 : Classified as a controlled substance in multiple jurisdictions due to opioid-like effects and fatalities .

- U-47700 : Banned globally under UN conventions; associated with multi-drug poisoning .

- Target Compound: Not explicitly regulated, but structural similarity to AH-7921 may raise legal scrutiny.

Analytical Detection

Voltammetric methods effectively detect AH-7921 and U-47700 due to their electroactive dichlorobenzamide moieties . The target compound’s phenylethyl group may slightly alter redox potentials but remain identifiable via similar techniques.

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves reacting 3,4-dichlorobenzoic acid with 1-phenylethylamine using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A representative protocol from utilizes DCC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours. Workup includes filtration to remove dicyclohexylurea and evaporation under reduced pressure, yielding the crude product with 68–72% efficiency.

Mixed Anhydride Method

Alternative approaches employ mixed anhydride intermediates generated from 3,4-dichlorobenzoic acid and chloroformates. For instance, isobutyl chloroformate (1.1 equiv) reacts with the acid in tetrahydrofuran (THF) at −15°C, followed by addition of 1-phenylethylamine (1.05 equiv) and triethylamine (1.5 equiv). This method achieves 75–78% yield after recrystallization from ethanol/water.

Microwave-Assisted Synthesis

Dielectric Heating Optimization

Microwave irradiation significantly accelerates the reaction between 3,4-dichlorobenzoic acid derivatives and 1-phenylethylamine. As demonstrated in, a CEM Discover reactor operating at 100°C for 20 minutes with acetic acid catalyst produces 3,4-dichloro-N-(1-phenylethyl)benzamide in 70.21% yield, compared to 39.56% under conventional reflux. Key parameters include:

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 20 min | 120 min |

| Yield | 70.21% | 39.56% |

| Energy Consumption | 150 W | 300 W |

| Solvent Volume | 5 mL | 15 mL |

Solvent and Catalyst Screening

Ethanol emerges as the optimal solvent due to its dielectric constant (24.3 at 25°C), which enhances microwave absorption. Catalytic acetic acid (0.1 equiv) improves protonation of the amine, reducing side-product formation to <5%.

Palladium-Catalyzed Aminocarbonylation

Reaction Mechanism

Pd(OAc)₂/Xantphos systems enable direct coupling of 3,4-dichlorobenzoyl chloride with 1-phenylethylamine under CO atmosphere. The catalytic cycle involves oxidative addition of the acid chloride to Pd(0), CO insertion, and transmetalation with the amine:

This method achieves 89% conversion at 120°C in 1,4-dioxane, with a turnover number (TON) of 850.

Ligand Effects

Bidentate ligands like Xantphos increase regioselectivity by stabilizing the Pd center during CO insertion. Monodentate ligands (PPh₃) favor faster kinetics but reduce yield to 74% due to competing decarbonylation.

Crystallization and Polymorph Control

Hydrochloride Salt Formation

Patent discloses a process for generating the hydrochloride salt via HCl gas bubbling in ethyl acetate. The quarterhydrate form crystallizes as needles from ethanol/water (4:1), exhibiting a characteristic XRD pattern with peaks at 2θ = 8.4°, 12.7°, and 17.2°.

Polymorph Screening

Three distinct polymorphs are identified through solvent-mediated crystallization:

-

Form I : Stable monoclinic crystals from acetone (mp 148–150°C)

-

Form II : Metastable orthorhombic crystals from methanol (mp 142–144°C)

-

Form III : Hydrated form from aqueous ethanol (mp 136–138°C)

Industrial-Scale Process Design

Telescoped Synthesis

A patent-pending method integrates multiple steps without intermediate isolation:

-

Grignard addition of butylmagnesium bromide to 3,4-dichlorobenzonitrile

-

Methylenation with formaldehyde

-

Reductive amination using 1-phenylethylamine and NaBH₃CN

-

HCl salt formation

This continuous process achieves 92% overall yield with <1% impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.